molecular formula C12H8BrN3 B159765 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine CAS No. 134044-47-6

2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine

Cat. No.: B159765
CAS No.: 134044-47-6
M. Wt: 274.12 g/mol
InChI Key: FVKMFKVUEPXDOK-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine can be achieved through various synthetic methodologies. Common methods include:

Industrial Production Methods

Industrial production of this compound typically involves optimizing the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced catalysts, and automated systems to streamline the synthesis process .

Biological Activity

2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Characterized by a fused imidazole and pyrimidine ring system, this compound's structure enhances its chemical reactivity and potential therapeutic applications. This article explores the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure

The molecular formula of this compound is C12_{12}H8_8BrN3_3, with a notable bromophenyl substitution that contributes to its reactivity and biological properties. The compound's structural characteristics are summarized in the table below.

Property Value
Molecular Weight278.11 g/mol
StructureFused imidazole and pyrimidine rings
SubstituentBromophenyl group

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves targeting penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis. In silico studies suggest it can inhibit biofilm formation, enhancing its antibacterial efficacy .
  • Antiviral Properties : Recent studies have explored its potential as an antiviral agent, particularly against SARS-CoV-2. Molecular docking studies revealed high binding affinities to the ACE2 receptor and spike protein, indicating its potential to prevent viral entry into human cells .
  • Anticancer Activity : The imidazo[1,2-a]pyrimidine scaffold is recognized for its anticancer properties. Compounds with this structure have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in critical biological processes. For instance, it has been shown to inhibit xanthine oxidase, which plays a role in uric acid production .
  • Molecular Interactions : Interaction studies indicate that this compound engages in hydrogen bonding and π-π stacking interactions with target proteins, enhancing its binding affinity and specificity .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antibacterial Study : A study conducted on MRSA strains demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of approximately 30 μg/mL. This finding underscores its potential as an antibacterial agent against resistant bacterial strains .
  • Antiviral Evaluation : In silico analysis showed that derivatives of imidazo[1,2-a]pyrimidine could effectively inhibit SARS-CoV-2 by binding to critical viral proteins. This suggests a promising avenue for developing antiviral therapeutics .
  • Anticancer Research : Various derivatives of imidazo[1,2-a]pyrimidine have been tested for their cytotoxic effects on cancer cell lines. Results indicated significant apoptosis induction and reduced cell viability in treated cells .

Properties

IUPAC Name

2-(3-bromophenyl)imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-10-4-1-3-9(7-10)11-8-16-6-2-5-14-12(16)15-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKMFKVUEPXDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN3C=CC=NC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565311
Record name 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134044-47-6
Record name 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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